molecular formula C9H10N4O2 B5842859 3-Methyl-7-allylxanthine

3-Methyl-7-allylxanthine

Cat. No.: B5842859
M. Wt: 206.20 g/mol
InChI Key: YBOHKDKYZMHOPG-UHFFFAOYSA-N
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Description

3-Methyl-7-allylxanthine is a xanthine derivative with the chemical formula C9H10N4O2. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This compound is structurally related to other well-known xanthines such as caffeine and theophylline, and it exhibits unique properties that make it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-allylxanthine typically involves the alkylation of 3-methylxanthine with an allyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions are generally mild, with temperatures maintained around 60-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials used are readily available and cost-effective, making the industrial production economically viable .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-7-allylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-7-allylxanthine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-Methyl-7-allylxanthine involves the antagonism of adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased release of neurotransmitters such as norepinephrine, dopamine, and serotonin. This results in enhanced alertness and cognitive function .

Comparison with Similar Compounds

Uniqueness of 3-Methyl-7-allylxanthine: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, it has a higher affinity for certain adenosine receptor subtypes, making it a valuable tool in neuropharmacological research .

Properties

IUPAC Name

3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h3,5H,1,4H2,2H3,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOHKDKYZMHOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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